

What are the physical properties of Phenyl chlorodithioformate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenyl chlorodithioformate*

Cat. No.: *B102121*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Phenyl Chlorodithioformate**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical characteristics of chemical reagents is paramount for their effective and safe application. This guide provides a detailed overview of the known physical properties of **Phenyl chlorodithioformate** (CAS No: 16911-89-0), a sulfur-containing organic compound utilized in chemical synthesis.

Chemical Identity

- Systematic Name: Phenyl carbonochloridodithioate
- Synonyms: Chlorodithioformic Acid Phenyl Ester, Phenyl Dithiocloroformate, (Phenylthio)thioformyl chloride[1]
- Molecular Formula: C₇H₅ClS₂[1]
- Molecular Weight: 188.70 g/mol
- Structure:
 - SMILES: C1C(=S)Sc1ccccc1
 - InChI: 1S/C7H5ClS2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H

- InChI Key: XEXIHCWFFNGQDE-UHFFFAOYSA-N

Quantitative Physical Properties

The following table summarizes the key physical properties of **Phenyl chlorodithioformate** based on available literature data.

Property	Value	Conditions	Reference(s)
Physical Form	Liquid	Ambient	
Density	1.331 g/mL	25 °C	[2]
Boiling Point	135 °C	15 mmHg	[2]
Refractive Index (n _{20/D})	1.6688	20 °C	[2]
Flash Point	113 °C (>230 °F)	Closed Cup	[1] [2]
Vapor Pressure	0.00964 mmHg	25 °C	[1] [2]
LogP (Octanol/Water Partition Coefficient)	3.30240	-	[2]
Storage Temperature	2-8°C	-	[2]

Experimental Protocols: Determination of Physical Properties

While specific experimental documentation for the determination of every physical property of **Phenyl chlorodithioformate** is not readily available in the public domain, the following outlines standard methodologies employed for such characterizations in chemical research.

1. Density Measurement: The density of a liquid chemical like **Phenyl chlorodithioformate** is typically determined using a pycnometer or a digital density meter.

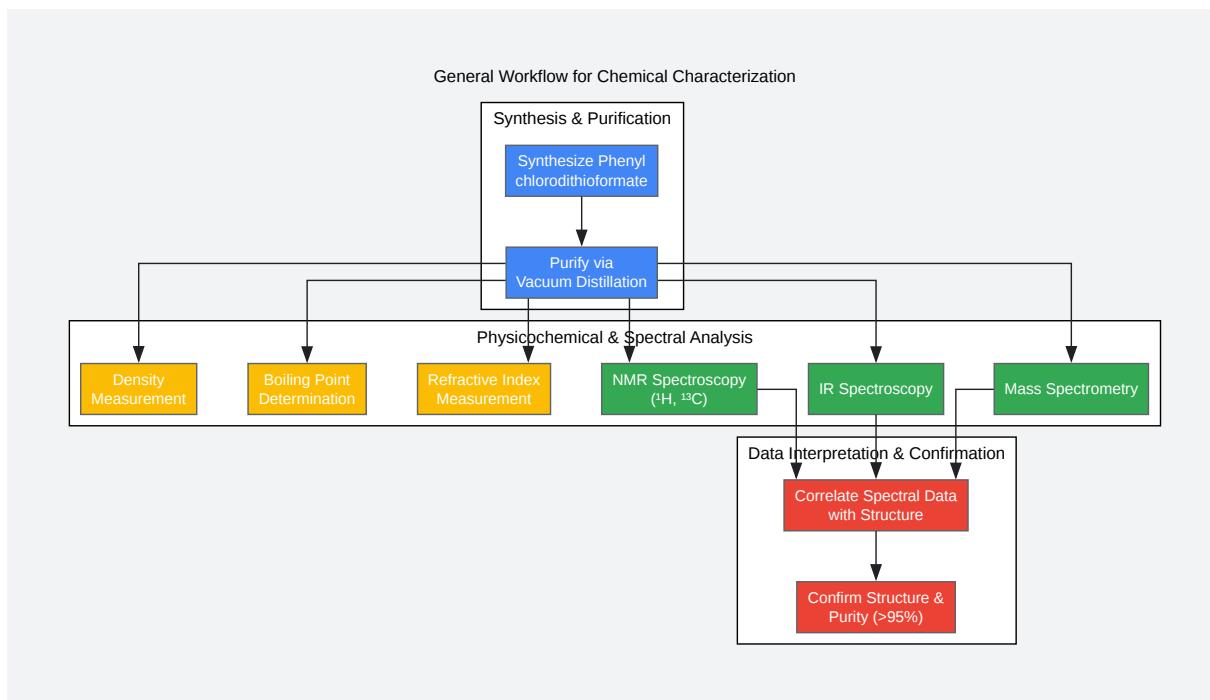
- Protocol using a Pycnometer:
 - The empty pycnometer is weighed precisely.

- It is then filled with distilled water of a known temperature (e.g., 25 °C) and weighed again to determine the volume of the pycnometer.
- The pycnometer is dried and filled with **Phenyl chlorodithioformate** at the same temperature.
- A final weight is recorded.
- The density is calculated by dividing the mass of the chemical by the volume of the pycnometer.

2. Boiling Point Determination: The boiling point at reduced pressure (e.g., 135 °C at 15 mmHg) is determined using vacuum distillation.

- Protocol:

- A small sample of **Phenyl chlorodithioformate** is placed in a distillation flask.
- The apparatus is connected to a vacuum pump and a manometer to control and measure the pressure.
- The sample is heated gradually.
- The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.


3. Refractive Index Measurement: The refractive index is measured using a refractometer, typically an Abbé refractometer.

- Protocol:

- A few drops of the liquid sample are placed on the prism of the refractometer.
- The instrument is calibrated, and the temperature is controlled (e.g., 20 °C).
- Light is passed through the sample, and the boundary line between light and dark fields is observed through the eyepiece.

- The instrument is adjusted until the boundary line is sharp and centered, and the refractive index is read from the scale.

4. Spectral Analysis (General Workflow): Although specific spectra for **Phenyl chlorodithioformate** were not retrieved, a general workflow for its structural elucidation would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 16911-89-0, PHENYL CHLORODITHIOFORMATE | lookchem [lookchem.com]
- 2. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [What are the physical properties of Phenyl chlorodithioformate?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b102121#what-are-the-physical-properties-of-phenyl-chlorodithioformate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com